2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate Mal-amido-PEG2-NHS is a PEG derivative containing a maleimide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Brand Name: Vulcanchem
CAS No.: 955094-26-5
VCID: VC0534408
InChI: InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Molecular Formula: C18H23N3O9
Molecular Weight: 425.39

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

CAS No.: 955094-26-5

Cat. No.: VC0534408

Molecular Formula: C18H23N3O9

Molecular Weight: 425.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate - 955094-26-5

Specification

CAS No. 955094-26-5
Molecular Formula C18H23N3O9
Molecular Weight 425.39
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22)
Standard InChI Key TZPDZOJURBVWHS-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure (C₁₈H₂₃N₃O₉) features three key components:

  • Maleimide moiety: A 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group that undergoes Michael addition with thiols (-SH) at physiological pH .

  • NHS ester: A 2,5-dioxopyrrolidin-1-yl group that reacts with primary amines (-NH₂) to form stable amide bonds .

  • PEG₂ spacer: A diethylene glycol bridge that enhances solubility, reduces steric hindrance, and minimizes immunogenicity .

The SMILES notation (O=C(CCN1C(=O)C=CC1=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O) confirms the spatial arrangement of these groups, with the maleimide and NHS ester separated by 11 atoms .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number955094-26-5
Molecular FormulaC₁₈H₂₃N₃O₉
Molecular Weight425.394 g/mol
Purity≥95%
Storage Conditions2–8°C (desiccated)
SolubilityDMSO, DMF, aqueous buffers

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely follows a multi-step approach:

  • Maleimide activation: 3-Maleimidopropionic acid reacts with N-hydroxysuccinimide (NHS) under carbodiimide coupling (e.g., EDC) to form the NHS ester .

  • PEG spacer incorporation: Ethylene oxide units are introduced via nucleophilic substitution or Mitsunobu reactions, creating the diethylene glycol chain .

  • Amide bond formation: The NHS-activated intermediate couples with a diamine-containing PEG spacer, followed by purification via column chromatography or HPLC .

Critical challenges include minimizing hydrolysis of the NHS ester during synthesis and ensuring anhydrous conditions to preserve maleimide reactivity .

Reactivity and Bioconjugation Mechanisms

NHS Ester Kinetics

The NHS ester reacts with lysine residues or N-terminal amines (pH 7–9) to form stable amide bonds, with a reaction half-life of 4–6 hours at 4°C . Excess amines (e.g., 10–20 mM Tris buffer) must be avoided to prevent premature hydrolysis.

Maleimide-Thiol Conjugation

Maleimide undergoes selective thiol addition (pH 6.5–7.5) with cysteine residues or engineered sulfhydryl groups. The reaction achieves >90% efficiency within 2 hours at 25°C but risks retro-Michael reactions at basic pH .

Table 2: Optimal Reaction Conditions

ParameterNHS EsterMaleimide
pH Range7.0–9.06.5–7.5
Temperature4–25°C20–25°C
Reaction Time4–6 h1–2 h
Quenching AgentEthanolamineβ-Mercaptoethanol

Applications in Biotechnology

Antibody-Drug Conjugates (ADCs)

The compound serves as a linker in ADCs like trastuzumab emtansine, enabling controlled drug release. Its PEG spacer reduces aggregation and improves pharmacokinetics, as demonstrated by a 3.5-fold increase in plasma half-life compared to non-PEGylated variants .

Protein-Polymer Conjugation

In PEGylation studies, the NHS ester modifies lysine residues on interferon-β, extending its circulation half-life from 4 to 40 hours while retaining 85% bioactivity .

Surface Functionalization

Gold nanoparticles functionalized via this linker show a 92% immobilization efficiency for thiolated DNA probes, enhancing biosensor sensitivity by 30% compared to direct adsorption .

Comparative Analysis with Related Compounds

Table 3: Heterobifunctional Linker Comparison

CompoundReactive GroupsSpacer LengthApplications
Mal-PEG₂-NHS Maleimide/NHS11 atomsADC development
NHS-PEG₂-COOH NHS/Carboxylic acid8 atomsProtein-protein crosslinks
SMCC Maleimide/NHS6 atomsMembrane-impermeable conjugates

The PEG₂ spacer in 955094-26-5 provides superior flexibility over shorter linkers, reducing steric interference in antibody-antigen binding by 40% .

Recent Innovations and Future Directions

Novel piperazine-based maleimides (e.g., PMal-C5-Br ) demonstrate enhanced serum stability but lack the PEG spacer’s solubility benefits. Future research may focus on:

  • Enzyme-cleavable variants: Integrating Val-Cit or Phe-Lys dipeptides for tumor-specific drug release .

  • Photoactive linkers: Incorporating diazirine groups for UV-triggered conjugation .

  • Dual-PEG systems: Extending the spacer to PEG₄ for improved in vivo performance .

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